molecular formula C12H17NO B7773281 Diethyltoluamide CAS No. 26545-51-7

Diethyltoluamide

Cat. No. B7773281
CAS RN: 26545-51-7
M. Wt: 191.27 g/mol
InChI Key: MMOXZBCLCQITDF-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-methylbenzamide, also known as DEET, is a slightly yellow oil that is extensively used as a chemical repellent . It belongs to the class of organic compounds known as benzamides . It has a molecular weight of 191.27 .


Synthesis Analysis

The synthesis of N,N-Diethyl-2-methylbenzamide has been reported in several papers. A common method involves the acylation of diethylamine with m-toluic acid or its activated derivatives such as m-toluoyl chloride . Another method involves the use of 1,1’-carbonyl-di-(1,2,4-triazole) (CDT) as a coupling agent .


Molecular Structure Analysis

The molecular structure of N,N-Diethyl-2-methylbenzamide consists of a benzene ring attached to a carboxamido substituent . The InChI code for this compound is 1S/C12H17NO/c1-4-13(5-2)12(14)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 .


Chemical Reactions Analysis

Amides, including N,N-Diethyl-2-methylbenzamide, react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides with strong reducing agents .


Physical And Chemical Properties Analysis

N,N-Diethyl-2-methylbenzamide is a powder at room temperature . It is slightly soluble in water, and soluble in many organic solvents .

Scientific Research Applications

  • Insect Repellent and Safety : DEET is a broad-spectrum topical insect repellent effective against various biting insects. It plays a crucial role in preventing insect bites and vector-borne diseases. While generally safe for topical use, it has been linked to side effects like toxic encephalopathy, seizures, and dermatitis in rare cases. Formulation techniques can extend protection duration and reduce skin penetration (Qiu, Jun, & McCall, 1998).

  • Inhibition of Cholinesterases : DEET inhibits cholinesterase activity in both insect and mammalian nervous systems. This aspect questions the safety of DEET, particularly when combined with other chemicals, and underscores the need for a multidisciplinary approach to developing safer repellents (Corbel et al., 2009).

  • Diffusion in Glass-Forming Properties : DEET's rotational and translational diffusion in glass-forming states has been studied, proving that its (dynamic) glass transition and charge transport follow the Einstein and Einstein–Smoluchowski relations. This research is essential for understanding DEET's physical properties in various states (Sangoro et al., 2011).

  • Behavioral and Toxicological Responses in Insects : Studies on the blood-sucking bug Rhodnius prolixus revealed that DEET produces both repellent and toxicological effects, influencing insects' locomotor activity. Its interaction with other substances, like piperonylbutoxide, can enhance its lethal effect (Alzogaray, 2015).

  • Stimulation of Eryptosis in Red Blood Cells : DEET has been shown to induce eryptosis, a form of programmed cell death in red blood cells, characterized by cell shrinkage and membrane scrambling. This effect raises concerns about its impact on blood cell health and potential contribution to anemia (Alfhili et al., 2019).

  • Synthesis Methods : Different methods for synthesizing DEET have been explored, offering opportunities for beginner chemists to compare complementary synthetic approaches. This is crucial for educational purposes and for advancing synthesis techniques (Habeck, Diop, & Dickman, 2010).

  • Prevention of Schistosoma mansoni Infections : DEET has been effective in preventing S. mansoni infections in mice, showcasing its potential in controlling parasitic infections beyond its insect repellent properties (Secor, Freeman, & Wirtz, 1999).

  • Metal-Organic Framework Synthesis : DEET acts as a solvent in the synthesis of metal-organic frameworks (MOFs), suggesting its utility in greener solvent applications. DEET-loaded MOFs can be used in controlled-release insect repellent formulations (Dodson et al., 2020).

Mechanism of Action

Target of Action

N,N-Diethyl-2-methylbenzamide, commonly known as DEET, primarily targets the olfactory receptors in insects . It interferes with the odorant recognition within the insect olfactory receptor neurons (ORNs) or odorant receptors (ORs) . It also inhibits cholinesterase activity in both insect and mammalian neuronal preparations .

Mode of Action

DEET acts in two ways: as a “confusant” and as a “stimulus”. As a confusant, it interferes with odorant recognition within the insect ORNs or ORs . As a stimulus, it triggers avoidance behaviors in insects by activating the ORNs or ORs . It also inhibits cholinesterase activity, which can strengthen the toxicity of carbamates, a class of insecticides known to block acetylcholinesterase .

Biochemical Pathways

It is known that deet increases the synthesis of glutathione s-transferase in cultured mosquito cells . This enzyme plays a crucial role in the detoxification of xenobiotics, suggesting that DEET may interfere with the insect’s detoxification pathways.

Pharmacokinetics

DEET’s pharmacokinetics involve rapid and extensive skin penetration and biodistribution in both humans and animals. Metabolism and elimination appear to be complete . The safety of DEET, particularly in combination with other chemicals, has been questioned due to its potential to alter the biodistribution properties of other compounds to which a subject is simultaneously exposed .

Result of Action

The primary result of DEET’s action is the repulsion of a variety of insects, including mosquitoes, flies, ticks, fleas, chiggers, leeches, and many other biting insects . This makes it an effective tool for preventing the transmission of vector-borne diseases. It has occasionally been related to side effects such as toxic encephalopathy, seizure, acute manic psychosis, cardiovascular toxicity, and dermatitis, along with a few cases of death due to extensive skin absorption .

Action Environment

The efficacy of DEET depends on various environmental factors such as the type of formulation, application pattern, physical activity of the user, environment, and species and feeding behavior of the insects . It is also known that DEET can dissolve plastics and synthetic fabrics, and interacts negatively with sunscreen , which could influence its action and efficacy in different environments.

Safety and Hazards

N,N-Diethyl-2-methylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, and specific target organ toxicity . In case of exposure, it is recommended to flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention .

Future Directions

N,N-Diethyl-2-methylbenzamide has potential applications in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a cheap, readily available, and safer synthesis solvent . It also has potential for use in controlled-release insect repellent formulations .

Biochemical Analysis

Biochemical Properties

N,N-Diethyl-2-methylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, facilitating the synthesis of amides . The compound’s interaction with these biomolecules is primarily through oxidative couplings .

Cellular Effects

Its role in the synthesis of amides suggests it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N,N-Diethyl-2-methylbenzamide exerts its effects through binding interactions with biomolecules and enzyme activation. It promotes the synthesis of amides by coupling aldehydes or alcohols with amines or formamides .

Metabolic Pathways

N,N-Diethyl-2-methylbenzamide is involved in the metabolic pathway of amide synthesis . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

properties

IUPAC Name

N,N-diethyl-3-methylbenzamide
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InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
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InChI Key

MMOXZBCLCQITDF-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C
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Molecular Formula

C12H17NO
Record name N,N-DIETHYL-M-TOLUAMIDE
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DSSTOX Substance ID

DTXSID2021995
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Molecular Weight

191.27 g/mol
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Physical Description

N,n-diethyl-m-toluamide appears as clear colorless or faintly yellow slightly viscous liquid. Faint pleasant odor. (NTP, 1992), Clear liquid with a faint odor (technical grade); [EPA]
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Boiling Point

545 °F at 760 mmHg (NTP, 1992), 160 °C at 19 mm Hg
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Flash Point

311 °F (NTP, 1992), 155 °C (open cup), 95 °C (203 °F) - closed cup
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Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethanol, Miscible with ethanol, ether, isopropanol, chloroform, benzene and carbon disulfide. Practically insoluble in glycerin, Miscible with 2-propanol, cottonseed oil, propylene glycol
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Density

0.996 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.996 g/cu cm at 20 °C
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Vapor Density

6.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 232 °F ; 19 mmHg at 320 °F (NTP, 1992), 0.002 [mmHg], 0.002 mm Hg at 25 °C
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Mechanism of Action

The exact mechanism(s) of action by which both (a) insects are repelled by diethyltoluamide (DEET), and (b) humans can be affected deleteriously by exposure to toxic amounts of DEET have not yet been formally elucidated. Research is ongoing regarding the exact mechanism of action by which DEET is capable of repelling insects. However, the most longstanding mechanism proposes that the DEET chemical blocks the olfactory receptors of insects for the volatile 1-octen-3-ol compound that is an element in human sweat and breath. As a consequence, this proposed mechanism suggests that the blockade of insects' senses for this 1-octen-3-ol blinds and prevents the triggering of their biting and/or feeding instinct on humans and other animals that produce that compound. Nevertheless, this theory has not yet been fully elucidated. Furthermore, recent studies have demonstrated that DEET binds to certain molecular targets like the Anopheles gambiae odorant binding protein 1 (AgamOBP1) with high shape complementarity and the antennae-specific odorant receptor CquiOR136 of the southern house mosquito, Culex quinquefasciatus. In southern house mosquitos with reduced CquiOR136 transcript levels, behavioral tests demonstrated that this phenotype showed demonstrably lower responses/repulsion to DEET. Again, however, such findings require continued research and do not formally elucidate the mechanism of action by which DEET can repel insects. And finally, the mechanism of toxicity in which DEET is capable of eliciting effects of neurotoxicity in humans who have been exposed to toxic levels of the agent is also poorly understood. A recent study proposes that DEET is capable of blocking Na+ and K+ channels in the rat animal model. This ion channel blocking activity of DEET in neurons may subsequently contribute to the kind of neuro-sensory adverse effects like numbness experienced after inadvertent application to the lips or mouth of humans., Recent studies suggest that N, N-diethyl-meta-toluamide (DEET) is an acetylcholinesterase inhibitor and that this action may result in neurotoxicity and pose a risk to humans from its use as an insect repellent. We investigated the mode of action of DEET neurotoxicity in order to define the specific neuronal targets related to its acute toxicity in insects and mammals. Although toxic to mosquitoes (LD50 ca. 1.5 ug/mg), DEET was a poor acetylcholinesterase inhibitor (<10% inhibition), even at a concentration of 10 mM. IC50 values for DEET against Drosophila melanogaster, Musca domestica, and human acetylcholinesterases were 6-12 mM. Neurophysiological recordings showed that DEET had excitatory effects on the housefly larval central nervous system (EC50: 120 uM), but was over 300-fold less potent than propoxur, a standard anticholinesterase insecticide. Phentolamine, an octopamine receptor antagonist, completely blocked the central neuroexcitation by DEET and octopamine, but was essentially ineffective against hyperexcitation by propoxur and 4-aminopyridine, a potassium channel blocker. DEET was found to illuminate the firefly light organ, a tissue utilizing octopamine as the principal neurotransmitter. Additionally, DEET was shown to increase internal free calcium via the octopamine receptors of Sf21 cells, an effect blocked by phentolamine. DEET also blocked Na(+) and K(+) channels in patch clamped rat cortical neurons, with IC50 values in the micromolar range. These findings suggest DEET is likely targeting octopaminergic synapses to induce neuroexcitation and toxicity in insects, while acetylcholinesterase in both insects and mammals has low (mM) sensitivity to DEET. The ion channel blocking action of DEET in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth of humans.
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Color/Form

Nearly colorless to amberlike liquid

CAS RN

134-62-3
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Melting Point

-49 °F (pour point) (NTP, 1992)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diethyltoluamide
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Diethyltoluamide
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Diethyltoluamide
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Diethyltoluamide
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Diethyltoluamide
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Diethyltoluamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.